3-(Azetidin-3-yl)-5-bromopyridine
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Overview
Description
3-(Azetidin-3-yl)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring. This intermediate is then coupled with a bromopyridine derivative using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-bromopyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Azetidin-3-yl)-5-bromopyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and bromopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-1H-benzimidazol-2-one: This compound shares the azetidine ring but has a benzimidazole moiety instead of a bromopyridine.
3-(Azetidin-3-yl)pyridine: Similar structure but lacks the bromine atom.
Spiro-oxindole piperidines: These compounds have a spiro-oxindole core and an azetidine ring, showing similar biological activities.
Uniqueness
3-(Azetidin-3-yl)-5-bromopyridine is unique due to the presence of both the azetidine ring and the bromopyridine moiety, which confer distinct chemical reactivity and biological activity. The bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(azetidin-3-yl)-5-bromopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAGUPJNMPSWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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